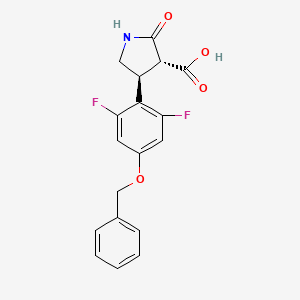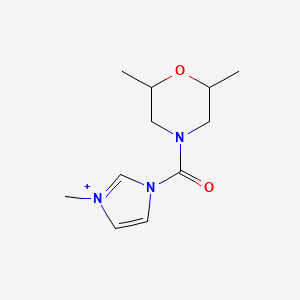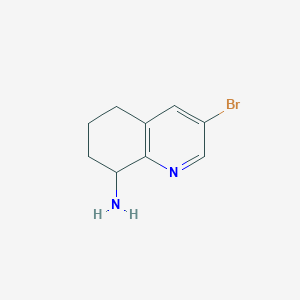
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Incorporation of the Difluorophenyl Moiety: The difluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy and difluorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Carboxylic Acids: Compounds with similar pyrrolidine ring structures.
Benzyloxy Derivatives: Compounds containing benzyloxy groups.
Difluorophenyl Compounds: Molecules with difluorophenyl moieties.
Uniqueness
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H15F2NO4 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
(3R,4S)-4-(2,6-difluoro-4-phenylmethoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H15F2NO4/c19-13-6-11(25-9-10-4-2-1-3-5-10)7-14(20)15(13)12-8-21-17(22)16(12)18(23)24/h1-7,12,16H,8-9H2,(H,21,22)(H,23,24)/t12-,16-/m1/s1 |
InChI-Schlüssel |
WWTKHTZWKABYDL-MLGOLLRUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Kanonische SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)



![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)

![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)

![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)

![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)

